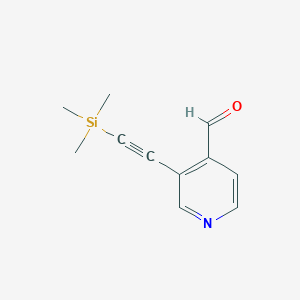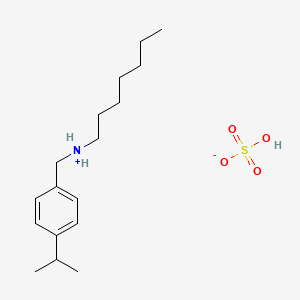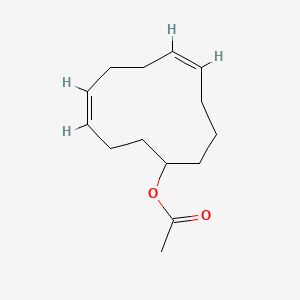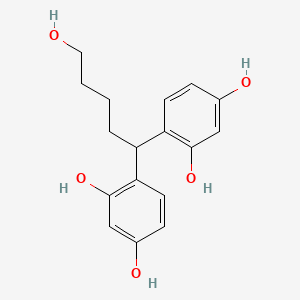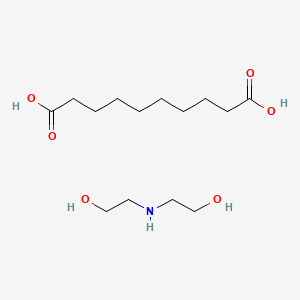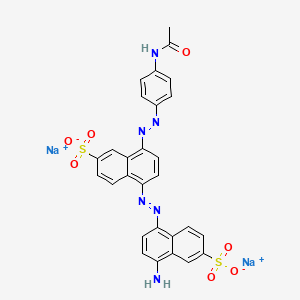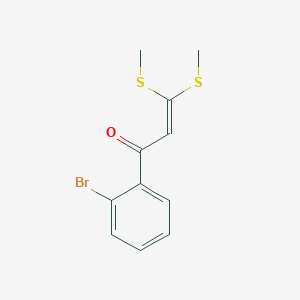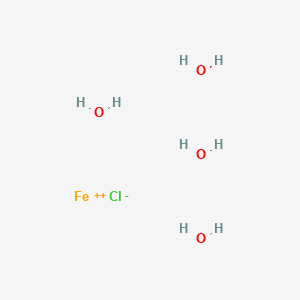
Iron(2+);chloride;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+);chloride;tetrahydrate, also known as ferrous chloride tetrahydrate, is a chemical compound with the formula FeCl₂·4H₂O. It is a pale green solid that is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its reducing properties and its role as a precursor to other iron compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(2+);chloride;tetrahydrate can be synthesized by dissolving iron in hydrochloric acid, followed by crystallization from water. The reaction is as follows: [ \text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2 ] The resulting ferrous chloride is then crystallized from water to obtain the tetrahydrate form .
Industrial Production Methods: In industrial settings, ferrous chloride is often produced as a byproduct of steel production. The waste hydrochloric acid from steel pickling processes reacts with iron to form ferrous chloride. This solution is then concentrated and crystallized to obtain the tetrahydrate form .
Types of Reactions:
Oxidation: this compound can be oxidized to iron(3+) chloride in the presence of oxidizing agents. [ \text{4FeCl}_2 + \text{O}_2 + 4\text{HCl} \rightarrow 4\text{FeCl}_3 + 2\text{H}_2\text{O} ]
Reduction: It acts as a reducing agent in various chemical reactions, reducing other compounds while itself being oxidized to iron(3+) chloride.
Substitution: It can undergo substitution reactions where the chloride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens.
Reducing Agents: Hydrogen gas, carbon monoxide.
Solvents: Water, methanol, and other polar solvents.
Major Products Formed:
Iron(3+) chloride (FeCl₃): Formed during oxidation reactions.
Iron complexes: Formed during substitution reactions with various ligands.
Applications De Recherche Scientifique
Iron(2+);chloride;tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in the synthesis of various iron complexes and as a precursor to other iron compounds.
Biology: Employed in studies related to iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron-deficiency anemia.
Industry: Utilized in wastewater treatment as a flocculating agent and in the dyeing industry as a mordant
Mécanisme D'action
The mechanism of action of iron(2+);chloride;tetrahydrate primarily involves its ability to donate electrons, making it an effective reducing agent. In biological systems, it participates in redox reactions, playing a crucial role in cellular respiration and oxygen transport. The compound interacts with various molecular targets, including enzymes and proteins involved in iron metabolism .
Comparaison Avec Des Composés Similaires
Iron(3+) chloride (FeCl₃): A common oxidizing agent with different chemical properties.
Iron(2+) sulfate (FeSO₄): Another iron(2+) compound used in similar applications but with different solubility and reactivity.
Iron(2+) bromide (FeBr₂): Similar in structure but with bromide ions instead of chloride.
Uniqueness: Iron(2+);chloride;tetrahydrate is unique due to its high solubility in water and its ability to form stable tetrahydrate crystals. Its reducing properties and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
ClFeH8O4+ |
|---|---|
Poids moléculaire |
163.36 g/mol |
Nom IUPAC |
iron(2+);chloride;tetrahydrate |
InChI |
InChI=1S/ClH.Fe.4H2O/h1H;;4*1H2/q;+2;;;;/p-1 |
Clé InChI |
WTPDOLWWPWJHPI-UHFFFAOYSA-M |
SMILES canonique |
O.O.O.O.[Cl-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)
![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
